![molecular formula C20H17BrClNO2 B2748279 1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene CAS No. 338415-60-4](/img/structure/B2748279.png)
1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a cyclopropylcarbonyl group, an imino group, and a chlorobenzene group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and cyclic structures. The cyclopropyl groups would add a degree of strain to the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine and chlorine atoms, which are both electron-withdrawing groups. The imino group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of halogens might increase the compound’s density and boiling point compared to similar hydrocarbons .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Methods and Novel Compounds : Research on bromophenyl compounds, cyclopropyl derivatives, and chlorobenzene focuses on synthesizing novel organic compounds, exploring different synthetic pathways, and characterizing the newly formed compounds. For example, the development of new polythiophenes with azobenzene units or Schiff bases derived from bromosalicylaldehyde demonstrates the variety of synthetic approaches and the potential for creating materials with specific properties (Pié & Marnett, 1988) (Grivani et al., 2013).
Catalysis and Reaction Mechanisms : Studies also explore catalytic processes and reaction mechanisms involving bromophenyl and chlorobenzene compounds. These investigations can lead to a better understanding of chemical reactivity and the development of more efficient synthetic methods. For instance, reactions of bromobenzene and chlorobenzene with methyl acrylate using palladium catalysts highlight the heterogeneous and homogeneous aspects of catalysis (Zhao & Arai, 2004).
Material Properties and Applications : The synthesis of compounds like polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units showcases the pursuit of materials with specific thermal, optical, and electrochemical properties. These materials are of interest for applications in electronics, photonics, and as functional materials in various technological areas (Tapia et al., 2010).
Environmental and Health Implications
- By-Products Formation and Ecological Impact : Research into the transformation products of organic compounds under different conditions, such as chlorination disinfection processes, sheds light on potential environmental and health risks. The formation of chlorinated by-products, including benzoquinones and polycyclic aromatic hydrocarbons, from UV filters like 2,4-dihydroxybenzophenone in swimming pool water, highlights the importance of understanding these processes for environmental safety and public health (Sun et al., 2019).
Wirkmechanismus
Target of Action
The primary target of this compound is Squalene–hopene cyclase . This enzyme plays a crucial role in the biosynthesis of hopanoids, which are pentacyclic triterpenoids and are among the most abundant natural products on earth.
Mode of Action
It is believed to interact with its target, squalene–hopene cyclase, and potentially inhibit its function . The inhibition of this enzyme could lead to a disruption in the biosynthesis of hopanoids.
Biochemical Pathways
The affected pathway is the hopanoid biosynthesis pathway . Hopanoids are involved in the formation of bacterial cell membranes. By inhibiting Squalene–hopene cyclase, the compound could disrupt the integrity of these membranes, leading to potential downstream effects on bacterial growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effect on Squalene–hopene cyclase. This could lead to a disruption in the biosynthesis of hopanoids, potentially affecting the integrity of bacterial cell membranes and impacting bacterial growth and survival .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClNO2/c21-15-7-3-13(4-8-15)19(23-25-20(24)14-1-2-14)18-11-17(18)12-5-9-16(22)10-6-12/h3-10,14,17-18H,1-2,11H2/b23-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQSPHMBCFUQNJ-FCDQGJHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON=C(C2CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)Cl)\C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

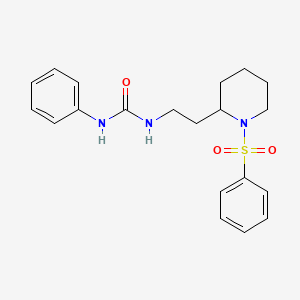
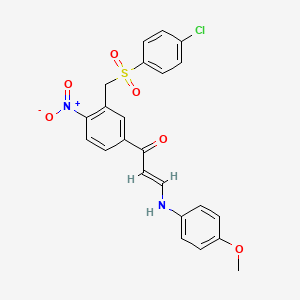
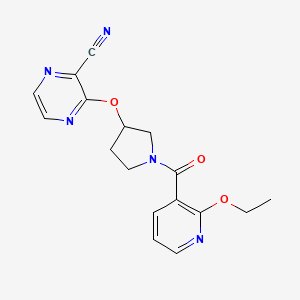
![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2748201.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2748202.png)
![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748205.png)
![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)

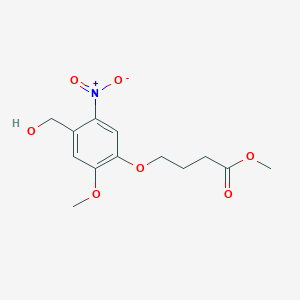
![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)
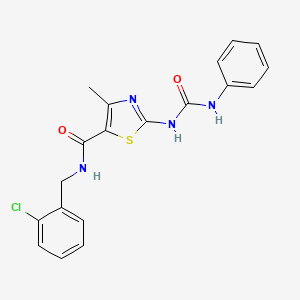
![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B2748218.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2748219.png)